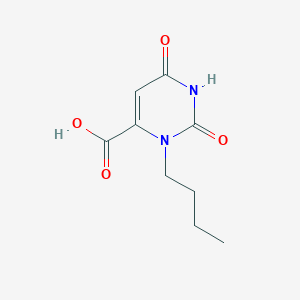
3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can be achieved through a Biginelli-type reaction. This involves the condensation of an aryl aldehyde with barbituric acid and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate . The reaction typically proceeds under mild conditions, making it an efficient method for producing the compound.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of high-throughput screening techniques can also help in identifying the most efficient catalysts and reaction conditions for large-scale production.
化学反应分析
Types of Reactions
3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Cycloaddition: It can participate in cycloaddition reactions to form more complex bicyclic structures.
Common Reagents and Conditions
Alkylation: Alkyl halides (e.g., 5-bromopentanenitrile) and bases (e.g., sodium hydride) in solvents like DMF.
Cycloaddition: Various dienophiles and catalysts under controlled temperature conditions.
Major Products Formed
Alkylation: Cyanoalkylation products.
Cycloaddition: Unsaturated cyclic sulfones and other bicyclic structures.
科学研究应用
3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used in the construction of complex organic molecules, particularly in the synthesis of heterocyclic compounds.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with various molecular targets. The compound can act as a nucleophile in alkylation reactions, forming covalent bonds with electrophilic centers. In biological systems, its derivatives may inhibit specific enzymes or interact with cellular receptors, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
2,6-Dioxopiperidine Derivatives: These compounds share a similar dioxo structure but differ in their ring size and substituents.
Imidazole Containing Compounds: These compounds have a similar heterocyclic structure and are used in similar applications.
Uniqueness
3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a butyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and organic materials .
属性
IUPAC Name |
3-butyl-2,6-dioxopyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-2-3-4-11-6(8(13)14)5-7(12)10-9(11)15/h5H,2-4H2,1H3,(H,13,14)(H,10,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIFBNVBGXIYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=O)NC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
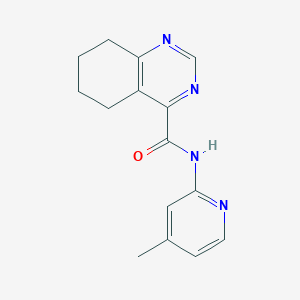
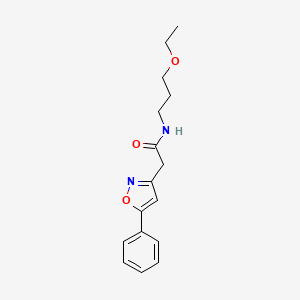
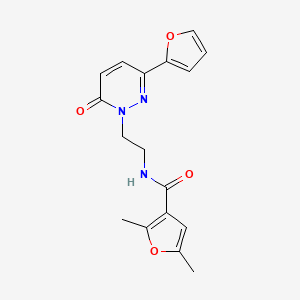
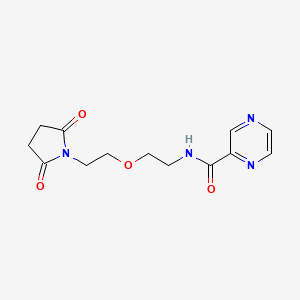
![3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea](/img/structure/B2569685.png)
![N-[(2-chlorophenyl)methyl]-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B2569688.png)
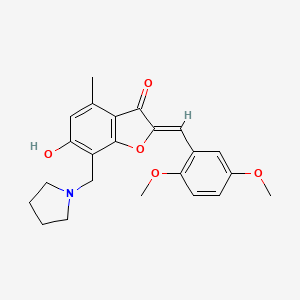
![N-(4-{[(2-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2569690.png)
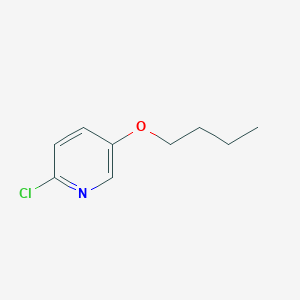

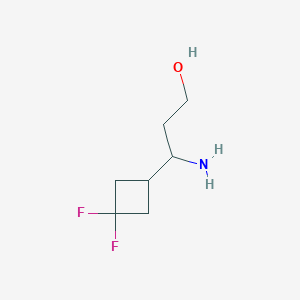
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B2569696.png)
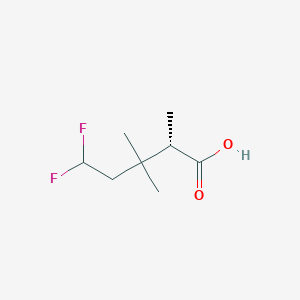
![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2569700.png)
